Cyclonerodiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

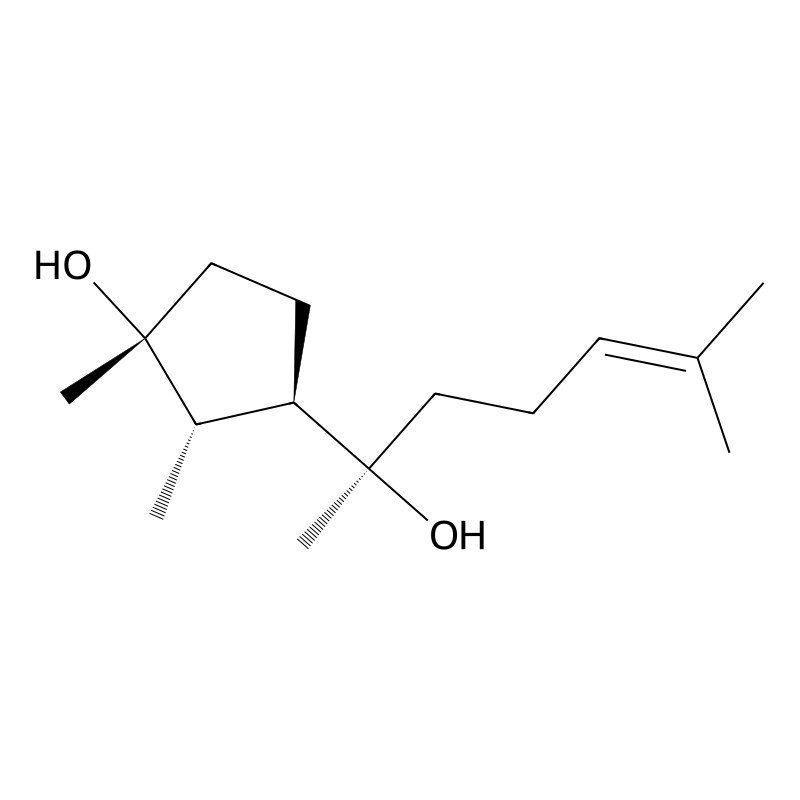

Cyclonerodiol is a naturally occurring sesquiterpene alcohol with the molecular formula CHO. It has been isolated from various fungal species, particularly from marine-derived fungi such as Myrothecium and Trichoderma species. Cyclonerodiol exhibits a unique structure characterized by a monocyclic carbon framework, which contributes to its distinctive biological properties and potential applications in medicinal chemistry .

Cyclonerodiol exhibits significant biological activities, including anti-inflammatory properties. Research has identified it as an inhibitor of interleukin-4 signaling, which plays a crucial role in immune responses and inflammation . Additionally, studies on microbial transformations have demonstrated its bioactive potential, indicating that cyclonerodiol may influence various metabolic pathways within organisms .

The synthesis of cyclonerodiol can be achieved through several methods:

- Total Synthesis: This involves multi-step synthetic routes starting from simpler organic compounds. A notable synthesis method includes the homologation at C-5 and stereoselective generation of chiral centers .

- Microbial Synthesis: Cyclonerodiol can also be produced through fermentation processes using specific fungal strains that naturally produce this compound. This method is advantageous for producing enantiomerically pure forms of cyclonerodiol .

- Chemical Transformations: Cyclonerodiol can be synthesized via chemical transformations of precursor compounds through oxidation and reduction reactions.

Cyclonerodiol has several potential applications:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored as a candidate for developing new anti-inflammatory drugs.

- Agriculture: Its bioactive nature suggests potential use as a natural pesticide or fungicide.

- Biotechnology: The compound's role in microbial metabolism may lead to applications in bioremediation or as a biochemical tool in metabolic engineering.

Interaction studies of cyclonerodiol have focused on its effects on various biological systems. It has been shown to modulate immune responses by inhibiting specific signaling pathways, particularly those involving interleukin-4. These interactions highlight the compound's potential therapeutic roles in treating inflammatory diseases and conditions related to immune dysregulation .

Cyclonerodiol shares structural and functional similarities with several other sesquiterpenes. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Epicyclonerodiol | Monocyclic sesquiterpene | Anti-inflammatory properties | Structural isomer with different stereochemistry |

| Farnesyl pyrophosphate | Precursor in biosynthesis | Key role in terpenoid biosynthesis | Essential for the formation of various terpenes |

| Nerolidyl pyrophosphate | Precursor in biosynthesis | Involved in plant defense mechanisms | Precursor to many bioactive terpenes |

Cyclonerodiol is unique due to its specific stereochemistry and biological activity profile that distinguishes it from these similar compounds. Its ability to inhibit interleukin-4 signaling sets it apart as a promising candidate for further pharmacological exploration.

Mevalonate Pathway in Fungal Producers

The biosynthesis of cyclonerodiol in fungi exclusively proceeds through the mevalonate pathway, as fungi lack the alternative 2-C-methyl-D-erythritol 4-phosphate pathway found in plants and bacteria [37] [39]. The mevalonate pathway begins with acetyl coenzyme A derived from glycolysis or fatty acid oxidation and involves a series of enzymatic transformations leading to the production of isopentenyl diphosphate and dimethylallyl diphosphate [8] [37].

In fungal cyclonerodiol producers, the pathway involves several key enzymatic steps. The initial condensation of two acetyl coenzyme A molecules yields acetoacetyl coenzyme A, which subsequently condenses with a third acetyl coenzyme A molecule to form 3-hydroxy-3-methylglutaryl coenzyme A [6] [8]. The rate-limiting enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase catalyzes the reduction to mevalonic acid, a critical regulatory point in the pathway [32] [36].

| Enzyme | Function | Product | Regulation |

|---|---|---|---|

| Acetyl coenzyme A acetyltransferase | Condensation of acetyl coenzyme A | Acetoacetyl coenzyme A | Feedback inhibition |

| 3-hydroxy-3-methylglutaryl coenzyme A synthase | Formation of 3-hydroxy-3-methylglutaryl coenzyme A | 3-hydroxy-3-methylglutaryl coenzyme A | Transcriptional control |

| 3-hydroxy-3-methylglutaryl coenzyme A reductase | Rate-limiting reduction | Mevalonic acid | Statin-sensitive, feedback regulation |

| Mevalonate kinase | Phosphorylation | Mevalonate 5-phosphate | Allosteric regulation |

| Phosphomevalonate kinase | Second phosphorylation | Mevalonate 5-diphosphate | Product inhibition |

The downstream conversion of mevalonic acid proceeds through phosphorylation and decarboxylation steps to generate isopentenyl diphosphate and dimethylallyl diphosphate [8] [37]. These five-carbon building blocks are subsequently condensed by prenyltransferases to form farnesyl diphosphate, the direct precursor for sesquiterpene biosynthesis [35] [37].

Studies on Trichoderma atroviride have demonstrated that manipulation of farnesyl diphosphate synthase activity through expression of the Saccharomyces cerevisiae ERG20 gene significantly enhances the flux through the mevalonate pathway, resulting in increased production of downstream terpenoid metabolites [32]. This enhancement correlates with elevated activities of squalene synthase and other enzymes utilizing farnesyl diphosphate as substrate [32].

Enzymatic Mechanisms of Cyclization

The cyclization of farnesyl diphosphate to cyclonerodiol represents a complex enzymatic transformation involving carbocation chemistry and stereoselective bond formation [23] [24]. The process initiates with the ionization of farnesyl diphosphate to generate an allylic carbocation, typically facilitated by divalent metal cations such as magnesium or manganese [24] [25].

Research on related sesquiterpene cyclases has elucidated the general mechanism of cyclization reactions [9] [23]. The initial ionization of the diphosphate leaving group creates a resonance-stabilized allylic cation that undergoes intramolecular cyclization through nucleophilic attack by internal double bonds [23]. The specific stereochemical outcome depends on the conformation of the farnesyl diphosphate substrate and the active site architecture of the cyclase enzyme [9] [23].

| Cyclization Step | Intermediate | Mechanism | Stereochemical Control |

|---|---|---|---|

| Diphosphate ionization | Allylic carbocation | SN1-like elimination | Metal coordination |

| Initial cyclization | Cyclic carbocation | Intramolecular nucleophilic attack | Enzyme-substrate complex |

| Secondary cyclization | Bicyclic intermediate | Further ring closure | Active site constraints |

| Termination | Final product | Deprotonation or water addition | Catalytic residues |

Studies using fluorinated substrate analogs have provided direct evidence for the intermediacy of linear diphosphate compounds during the cyclization process [9]. These investigations demonstrate that cyclization proceeds through specific conformational changes that position reactive centers for stereoselective bond formation [9].

The enzymatic cyclization of farnesyl diphosphate to cyclonerodiol involves termination of the carbocation cascade through nucleophilic capture by water molecules, resulting in the formation of the characteristic hydroxyl groups [10] [24]. This hydroxylation occurs directly during the cyclization process rather than through subsequent oxidation reactions [10].

Ecological Distribution in Fusarium and Trichoderma Species

Cyclonerodiol exhibits a distinctive distribution pattern among filamentous fungi, with particularly high concentrations found in species of Fusarium and Trichoderma [4] [20] [21]. Within the Fusarium genus, cyclonerodiol has been identified in Fusarium fujikuroi, Fusarium culmorum, and related species that are significant plant pathogens and mycotoxin producers [2] [4] [10].

The ecological role of cyclonerodiol in Fusarium species appears linked to secondary metabolite production and potential antimicrobial activity [10] [20]. Fusarium graminearum, a major cereal pathogen, produces cyclonerodiol alongside other sesquiterpenes through the action of longiborneol synthase and related enzymes [10]. The biosynthetic gene CLM1 encodes a sesquiterpene cyclase that produces longiborneol, which serves as a precursor for culmorin and related metabolites in the same biosynthetic cluster [10].

| Species | Genus | Habitat | Associated Metabolites | Ecological Function |

|---|---|---|---|---|

| Fusarium fujikuroi | Fusarium | Plant pathogen | Gibberellins, culmorin | Pathogenicity factor |

| Fusarium culmorum | Fusarium | Soil, plant debris | Cyclonerotriol, culmorin | Competitive advantage |

| Trichoderma harzianum | Trichoderma | Soil, root zones | Harziane diterpenoids | Biocontrol activity |

| Trichoderma longibrachiatum | Trichoderma | Endophytic | Dihydrocyclonerotriol | Plant symbiosis |

| Trichoderma reesei | Trichoderma | Marine environments | Cyclonerodiol oxide | Environmental adaptation |

In Trichoderma species, cyclonerodiol represents part of a broader spectrum of bioactive terpenoids that contribute to their well-established biocontrol properties [11] [21] [22]. Trichoderma harzianum produces cyclonerodiol alongside cyclonerane sesquiterpenoids through epigenetic regulation of biosynthetic gene clusters [11]. Chemical epigenetic manipulation using histone deacetylase inhibitors can significantly alter the metabolic profile, shifting production from harziane diterpenoids to cyclonerane sesquiterpenoids [11].

The marine-derived Trichoderma species show particularly diverse cyclonerodiol derivative production, including novel glycosylated forms and oxidation products [21] [24]. These modifications suggest adaptive responses to marine environments and potential roles in chemical defense or competitive interactions [21].

Isotopic Labeling Studies for Biosynthetic Tracing

Isotopic labeling experiments have provided fundamental insights into the biosynthetic pathway of cyclonerodiol, establishing the direct incorporation of mevalonic acid and farnesyl diphosphate as precursors [3] [15]. Early studies by Hanson and colleagues demonstrated the incorporation of [4,5-13C2]mevalonic acid into cyclonerotriol, with subsequent determination of the labeling pattern confirming the expected isoprenoid biosynthetic origin [3] [15].

Comprehensive labeling studies using [2,3H2,2-14C]-, [4(R)-4-3H,2-14C]-, and [5-3H2,2-14C]mevalonic acid have elucidated the specific incorporation patterns and stereochemical course of the biosynthetic transformations [3] [15]. These investigations revealed that farnesyl diphosphate serves as the immediate precursor, while nerolidol is not incorporated, indicating that cyclonerodiol biosynthesis proceeds through a distinct cyclization pathway [3] [15].

| Labeled Precursor | Incorporation Pattern | Stereochemical Information | Mechanistic Insight |

|---|---|---|---|

| [4,5-13C2]Mevalonic acid | Specific carbon framework | Retention of mevalonate units | Isoprenoid pathway confirmation |

| [2,3H2,2-14C]Mevalonic acid | Tritium retention pattern | Stereochemical course | Cyclization mechanism |

| [4(R)-4-3H,2-14C]Mevalonic acid | Stereospecific labeling | Enzyme stereochemistry | Active site organization |

| [5-3H2,2-14C]Mevalonic acid | Terminal methyl tracking | Rearrangement patterns | Carbocation intermediates |

Advanced isotopic labeling techniques have been employed to trace the conversion of farnesyl diphosphate to cyclonerodiol in cell-free enzyme systems [24] [25]. These studies have confirmed that cyclonerodiol formation occurs through direct cyclization rather than through intermediate linear alcohols such as farnesol or nerolidol [25].

The application of stable isotope labeling has extended to studies of cyclonerodiol metabolism and derivative formation [14] [17]. Metabolic engineering approaches utilizing isotopically labeled precursors have facilitated the identification of novel biosynthetic intermediates and the elucidation of branch points in terpenoid metabolism [17].

Recent developments in isotopic labeling methodology have incorporated amino acid-selective labeling strategies for protein studies related to cyclonerodiol biosynthesis [14]. These approaches enable detailed investigation of enzyme structure-function relationships and the identification of catalytic residues involved in the cyclization process [14].

Cyclonerodiol, a bioactive sesquiterpene diol with the molecular formula Carbon-15 Hydrogen-28 Oxygen-2, has been successfully isolated from various fungal species using diverse extraction methodologies [1] [2]. The compound was first identified from cultures of Trichothecium roseum and subsequently discovered in multiple fungal genera including Fusarium, Trichoderma, and related species [3] [4].

Solvent-Based Extraction Systems

The primary extraction approach for cyclonerodiol involves liquid-liquid partitioning using organic solvents with varying polarities. Ethyl acetate extraction represents the most widely employed methodology, demonstrating exceptional efficiency in recovering cyclonerodiol from aqueous fungal culture broths [3] [5]. This method capitalizes on the compound's moderate lipophilicity and favorable partition coefficient between aqueous and organic phases.

Alternative extraction protocols utilize diethyl ether as the primary extractant, particularly effective when combined with acidic or neutral aqueous phases [4] [6]. The ether extraction method proved successful in the original isolation from Gibberella fujikuroi, yielding 302 milligrams of cyclonerodiol from 7.9 liters of culture filtrate [4]. This approach involves initial treatment with activated charcoal for preliminary purification, followed by exhaustive ether extraction of the concentrated aqueous phase.

Aqueous Two-Phase System Extraction

Recent advances in green extraction technology have introduced ionic liquid-based aqueous two-phase systems for fungal metabolite recovery [5]. Tetrabutylammonium bromide-based systems showed particular promise for extracting cyclonerodiol-type compounds, with the system consisting of 15% tetrabutylammonium bromide and 25% sodium acetate demonstrating superior extraction efficiency for red-orange pigmented metabolites including cyclonerane sesquiterpenes [5].

Culture Medium Optimization for Enhanced Recovery

The extraction efficiency of cyclonerodiol directly correlates with fermentation conditions and medium composition. Trichothecium roseum cultures grown on rice medium under the One Strain Many Compounds strategy produced significantly higher yields of cyclonerodiol derivatives compared to standard potato dextrose broth [7]. Similarly, Fusarium fujikuroi cultivation in corn steep-glucose-ammonium succinate medium with added potassium mevalonate enhanced cyclonerodiol production by stimulating the mevalonate pathway [4].

Marine-derived fungal strains, particularly those isolated from sediment samples, demonstrated enhanced cyclonerodiol production when cultured under saline conditions mimicking their natural habitat [8] [9]. These conditions typically involve 3% sodium chloride supplementation and modified mineral compositions reflecting marine environments.

| Organism | Culture Medium | Extraction Solvent | Volume Processed | Yield |

|---|---|---|---|---|

| Trichothecium roseum | Rice medium | Ethyl acetate | 20 L culture | Multiple derivatives |

| Fusarium fujikuroi | Corn steep-glucose medium | Diethyl ether | 7.9 L filtrate | 302 mg |

| Trichoderma longibrachiatum | Potato dextrose broth | Ethyl acetate | 200 mL flasks | 2 mg |

| Trichoderma harzianum | Marine sediment medium | Ethyl acetate | Multiple flasks | Analytical quantities |

Chromatographic Separation Strategies

Initial Purification by Column Chromatography

Following extraction, crude cyclonerodiol-containing fractions require systematic chromatographic purification to achieve analytical purity. Silica gel column chromatography serves as the foundation for initial separation, employing gradient elution systems that exploit the compound's intermediate polarity [3] [10]. The most effective mobile phase systems utilize petroleum ether-ethyl acetate gradients, typically progressing from 9:1 to 1:1 ratios over the course of separation [3].

Cyclonerodiol typically elutes in fractions corresponding to 30-45% ethyl acetate concentration, appearing as orange-red spots when visualized with sulfuric acid spray reagent followed by heating at 110°C [4]. This characteristic coloration serves as a valuable indicator during fraction monitoring and collection.

Advanced Chromatographic Techniques

High-speed counter-current chromatography has emerged as a powerful technique for cyclonerodiol purification, particularly when dealing with complex sesquiterpene mixtures [11] [12]. The optimal solvent system consists of n-hexane-ethyl acetate-methanol-water in ratios of 1:4:2:3, providing excellent resolution of cyclonerane-type sesquiterpenes while maintaining high recovery rates [11].

Reversed-phase high-performance liquid chromatography represents the gold standard for final purification and analytical verification of cyclonerodiol [8] [13]. Octadecylsilane columns with methanol-water gradient systems achieve baseline separation of cyclonerodiol from related sesquiterpene metabolites [13]. The compound typically elutes at retention times between 15-25 minutes depending on gradient conditions and column specifications.

Preparative-Scale Purification

Large-scale isolation of cyclonerodiol requires preparative liquid chromatography systems capable of processing gram quantities of crude extract. Preparative ODS C18 columns with acetonitrile-water mobile phases provide excellent scalability while maintaining resolution [14] [13]. The use of diode array detection enables real-time monitoring of compound purity and identification of co-eluting impurities.

Sephadex LH-20 gel filtration chromatography serves as an effective intermediate purification step, particularly useful for removing high molecular weight contaminants and concentrating cyclonerodiol-containing fractions [3] [15]. This technique exploits size exclusion principles and proves especially valuable when processing complex fungal extracts containing proteins and polysaccharides.

Specialized Separation Methods

Silver nitrate-impregnated silica gel thin-layer chromatography enables separation of cyclonerodiol geometric isomers and related olefinic compounds [6]. This technique proves particularly valuable when isolating cyclonerodiol from mixtures containing cyclonerotriol and other oxidized derivatives. The silver coordination selectively retards olefinic compounds, allowing for enhanced resolution of structural isomers.

Supercritical fluid chromatography has shown promise for rapid cyclonerodiol purification, offering reduced solvent consumption and enhanced selectivity compared to conventional liquid chromatography [16]. Carbon dioxide-based mobile phases with methanol modifiers provide excellent separation efficiency while maintaining environmental sustainability.

Advanced Spectroscopic Verification Protocols

Nuclear Magnetic Resonance Spectroscopy

Comprehensive structural verification of cyclonerodiol requires multi-dimensional nuclear magnetic resonance analysis employing both one-dimensional and two-dimensional techniques [17] [18]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signals including doublets at δ 1.03 for the methyl group adjacent to the chiral carbon, singlets at δ 1.16 and δ 1.25 for quaternary methyl groups, and a triplet at δ 5.10 for the olefinic proton [17] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive carbon framework identification, with key signals at δ 82.0 corresponding to the quaternary carbon bearing the hydroxyl group, δ 41.4 for the methine carbon, and δ 25.1 for methylene carbons [17] [18]. Distortionless Enhancement by Polarization Transfer experiments confirm carbon multiplicities, distinguishing between methyl, methylene, methine, and quaternary carbon environments [14].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Correlation Spectroscopy experiments establish proton-proton connectivity patterns essential for structural confirmation [14]. The technique reveals coupling sequences from H-8 through H-12, confirming the cyclopentane ring connectivity and side chain attachment points [17]. Heteronuclear Multiple Bond Correlation spectroscopy provides crucial long-range carbon-hydrogen correlations, particularly the correlation between methyl-15 and carbons C-10, C-11, and C-12 [14].

Heteronuclear Single Quantum Coherence spectroscopy confirms direct carbon-hydrogen bond relationships, serving as a foundation for complete signal assignment [14]. Nuclear Overhauser Effect Spectroscopy experiments reveal spatial relationships between protons, enabling determination of relative stereochemistry and conformational preferences [18] [19].

Mass Spectrometric Analysis

High-resolution electrospray ionization mass spectrometry provides accurate molecular formula determination and fragmentation pattern analysis [8] [10]. Cyclonerodiol typically exhibits molecular ion peaks at m/z 263 [M+Na]+ and m/z 241 [M+H]+, confirming the molecular formula Carbon-15 Hydrogen-28 Oxygen-2 [14]. Tandem mass spectrometry reveals characteristic fragmentation patterns including loss of water molecules and retro-Diels-Alder reactions.

Gas chromatography-mass spectrometry offers complementary structural information and serves as an analytical method for purity assessment [6] [20]. The compound exhibits a characteristic retention time and electron impact fragmentation pattern that aids in identification and quantification in complex mixtures.

Infrared and Optical Spectroscopy

Infrared spectroscopy confirms functional group presence through characteristic absorption bands at 3610 and 3450 wavenumber for hydroxyl groups, providing immediate verification of the diol functionality [17] [18]. Attenuated total reflectance infrared spectroscopy enables analysis of small sample quantities without extensive sample preparation.

Optical rotation measurements establish absolute configuration, with authentic cyclonerodiol exhibiting [α]D values of -23.8° in dichloromethane [17] [18]. Electronic circular dichroism spectroscopy provides definitive absolute stereochemistry determination through Cotton effect analysis and comparison with computed spectra [21] [19].

X-ray Crystallographic Verification

Single crystal X-ray diffraction represents the ultimate structural verification technique when suitable crystals can be obtained [22] [23]. Microcrystalline electron diffraction has emerged as a powerful alternative for submicron crystals, providing unambiguous three-dimensional structural information including absolute stereochemistry [24]. This technique proves particularly valuable for cyclonerodiol derivatives where conventional crystallography proves challenging due to crystal size limitations.